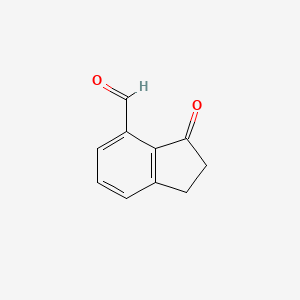
(2-Bromo-5-methylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol typically involves the bromination of 2-methylpyridine followed by a hydroxylation step. One common method starts with 2-methylpyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-5-methylpyridine. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 4-position, resulting in this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-5-methylpyridine-4-carbaldehyde.
Reduction: Formation of 2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylpyridin-4-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but different position of the bromine and hydroxyl groups.
5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a hydroxyl group.
2-Bromo-4-methylpyridine: Lacks the hydroxyl group .
Uniqueness
(2-Bromo-5-methylpyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specialized compounds that require precise functional group placement .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(2-bromo-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
XNRZKYSMZAZDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)

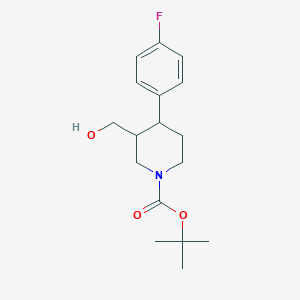

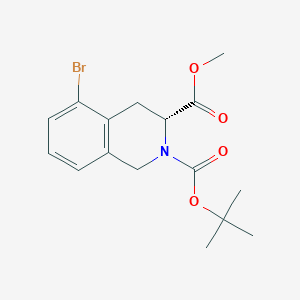

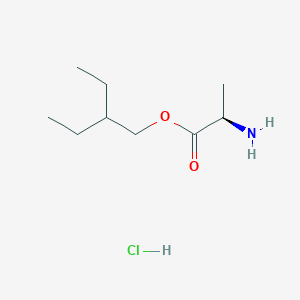


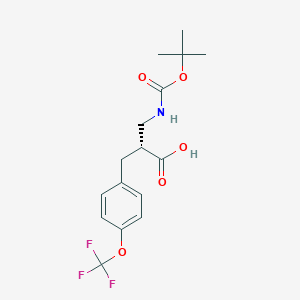
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
